

Quantum Chemical Insights into 2-Methoxyfuran Derivatives: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the quantum chemical studies of 2-methoxyfuran and its derivatives. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed computational methodologies, a summary of key quantitative data, and visualizations of reaction pathways and computational workflows.

Introduction

2-Methoxyfuran and its derivatives are important heterocyclic compounds with applications in biofuel synthesis and as intermediates in the preparation of various valuable chemicals.[1][2][3] Understanding their electronic structure, thermochemistry, and reactivity is crucial for optimizing existing applications and designing new ones. Quantum chemical calculations have emerged as a powerful tool to elucidate these properties at a molecular level. This guide summarizes the key findings from several computational studies, focusing on the methodologies employed and the quantitative data obtained.

Computational Methodologies

A variety of quantum chemical methods have been employed to study 2-methoxyfuran derivatives, ranging from density functional theory (DFT) to high-level ab initio calculations. The choice of method depends on the specific property being investigated and the desired balance between accuracy and computational cost.



Thermochemical Properties

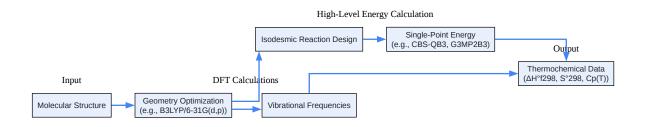
Accurate prediction of thermochemical properties such as enthalpies of formation (ΔH° f298), entropies (S°298), and heat capacities (Cp(T)) is critical for understanding the stability and reaction energetics of these compounds.[1][2][3]

Experimental Protocols:

- Geometry Optimization and Vibrational Frequencies: Geometries are typically optimized, and harmonic vibrational frequencies are calculated to confirm that the structures correspond to energy minima and to compute zero-point vibrational energies (ZPVE) and thermal corrections. A commonly used level of theory for this purpose is B3LYP with the 6-31G(d,p) basis set.[1][4]
- Single-Point Energy Calculations: To achieve higher accuracy in electronic energies, single-point calculations are often performed on the optimized geometries using more sophisticated methods and larger basis sets.
- Isodesmic Reactions: To minimize computational errors, isodesmic reactions are frequently employed.[1][2][3] This approach involves a hypothetical reaction where the number and types of bonds are conserved on both the reactant and product sides, leading to significant error cancellation.
- High-Accuracy Methods: For benchmark-quality thermochemical data, high-level composite
 methods like CBS-QB3, G3MP2B3, and G3 are utilized.[1][2][3] The DLPNO-CCSD(T1)/CBS
 method has also been used for calculating standard molar enthalpies of formation for a
 range of furan derivatives.[4][5][6]

A typical computational workflow for determining the enthalpy of formation is illustrated below.





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Caption: Computational workflow for thermochemical data calculation.

Reaction Mechanisms

Quantum chemical methods are instrumental in elucidating reaction mechanisms by identifying transition states and intermediates. This is particularly valuable for understanding the reactivity of 2-methoxyfuran in various chemical transformations.

Experimental Protocols:

- Reactant, Product, and Transition State Optimization: The geometries of reactants, products, intermediates, and transition states are fully optimized.
- Transition State Verification: A frequency calculation is performed to verify the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
- Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to confirm that the identified transition state connects the desired reactants and products.
- Solvent Effects: The influence of a solvent can be included using implicit solvent models like the Polarizable Continuum Model (PCM).[7][8]



A study on the reaction between 2-methoxyfuran and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate utilized the wb97xd/6-311+G(d,p) level of theory with the PCM to explore the reaction mechanism.[7][8]

Quantitative Data

The following tables summarize key quantitative data from quantum chemical studies of 2-methoxyfuran and related compounds.

Thermochemical Data for 2-Methoxyfuran

Property	Value	Method	Reference
Ideal Gas Phase Enthalpy of Formation (ΔH°f298)	-45.0 kcal mol-1	Average of CBS-QB3 and G3MP2B3	[1]
Standard Entropy (S°298)	Data not explicitly found in searches	B3LYP/6-31G(d,p)	[1]
Heat Capacity (Cp(T))	Data not explicitly found in searches	B3LYP/6-31G(d,p)	[1]

Bond Dissociation Energies (BDEs) for 2-Methoxyfuran

Bond	BDE (kcal mol-1)	Significance	Reference
Ring C-H	~120	Strong bonds, consistent with other alkylfurans	[1]
Methoxy-methyl C-H	98	Weaker than ring C-H, favorable abstraction site	[1]
O-CH3	~45.3 (189.5 kJ mol- 1)	Exceptionally weak, key to thermal instability	[9]



The exceptional weakness of the O–CH3 bond is a critical factor in the thermal decomposition of 2-methoxyfuran, making it a potential thermal source of methyl radicals.[9]

Reactivity Descriptors

In a study of the reaction between 2-methoxyfuran (1) and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate (2), several reactivity descriptors were calculated at the wb97xd/6-311+G(d,p) level.[7]

Molecule	Electronic Chemical Potential (eV)	Global Electrophilicity (eV)	Reference
2-Methoxyfuran (1)	-	0.39	[7]
Ethyl (Z)-3-phenyl-2- nitroprop-2-enoate (2)	-4.51	2.24	[7]

The significant difference in global electrophilicity suggests a forward electron density flux from the furant to the nitroalkene during the reaction.[7]

Reaction Pathways and Mechanisms

Quantum chemical studies have provided detailed insights into the reaction mechanisms involving 2-methoxyfuran derivatives.

Thermal Decomposition of 2-Methoxyfuran

The primary thermal decomposition pathway of 2-methoxyfuran involves the homolytic cleavage of the weak O–CH3 bond, leading to the formation of a methyl radical and a resonance-stabilized 2-furanyloxy radical.[9]



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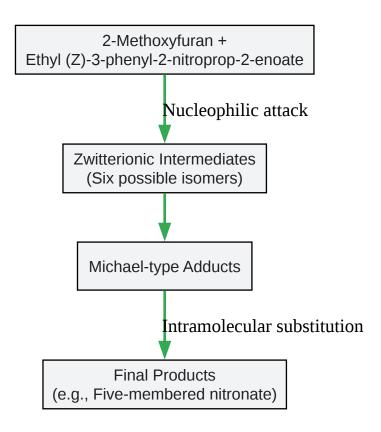
Caption: Thermal decomposition pathway of 2-methoxyfuran.



Reaction with Ethyl (Z)-3-phenyl-2-nitroprop-2-enoate

Computational studies have revealed that the reaction between 2-methoxyfuran and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate proceeds through a complex mechanism involving zwitterionic intermediates, which is fundamentally different from the previously proposed Diels-Alder mechanism.[7][8] The formation of these intermediates is governed by local nucleophile/electrophile interactions.[7][8] The study ruled out the formation of an exo-nitro Diels-Alder cycloadduct.[7][8]

The proposed mechanism involves the initial formation of zwitterionic intermediates, which can then evolve to the final products.



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Caption: Simplified reaction mechanism of 2-methoxyfuran with a nitroalkene.

Conclusion

Quantum chemical studies provide invaluable insights into the fundamental properties of 2-methoxyfuran and its derivatives. The application of sophisticated computational methodologies allows for the accurate determination of thermochemical data, the elucidation of complex



reaction mechanisms, and the prediction of reactivity. This technical guide summarizes key findings and methodologies in the field, serving as a valuable resource for researchers and professionals in chemistry and drug development. The continued application of these computational tools will undoubtedly accelerate the discovery and development of new applications for this important class of heterocyclic compounds.

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